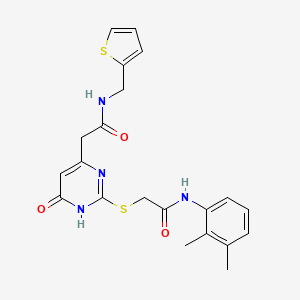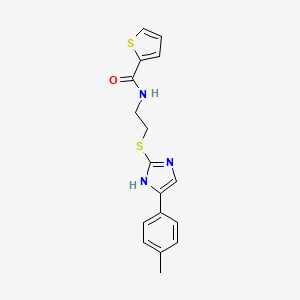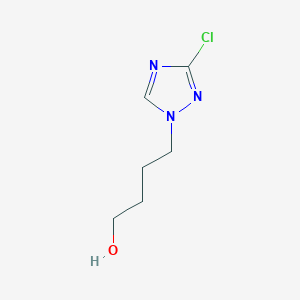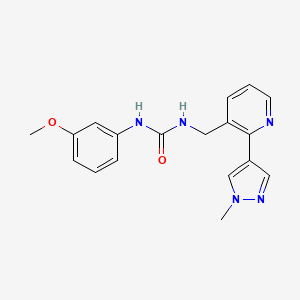
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Hydrogel Formation and Rheology Tuning
Hydrogel formation through anion tuning using urea derivatives, including a focus on the morphology and rheology dependent on anion identity, has been explored. Lloyd and Steed (2011) demonstrated that urea forms hydrogels in various acids at specific pH levels. The physical properties of these gels, such as their elastic storage modulus, can be tuned by the choice of acid used for protonation, highlighting the potential for creating customizable hydrogels for various applications, including medical and environmental uses (Lloyd & Steed, 2011).
Anticancer and Enzyme Inhibition
Urea derivatives have shown promise in anticancer research and enzyme inhibition. Mustafa, Perveen, and Khan (2014) synthesized and evaluated urea derivatives for their inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, these compounds have been tested for their anticancer properties against a prostate cancer cell line, with some derivatives displaying notable in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Synthesis of Heterocycles
The use of urea derivatives for the efficient synthesis of heterocycles has been investigated, showcasing the versatility of these compounds in organic synthesis. Mahata et al. (2003) highlighted the role of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for regiospecific synthesis of five and six-membered heterocycles, including pyrazoles and pyrimidines, with potential applications in drug development and materials science (Mahata et al., 2003).
Conformational and Tautomeric Studies
Investigations into the conformational equilibrium and tautomerism of urea derivatives have been conducted to understand better their chemical behavior and potential for use in molecular sensing. Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) explored the conformational and tautomeric control of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine, providing insights into the molecular mechanisms that could be harnessed for sensing applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Antiproliferative Activity
The antiproliferative activity of urea derivatives against cancer cell lines has been a significant area of research. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative effects on various cancer cell lines. Some compounds demonstrated significant antiproliferative effects, indicating their potential as novel anticancer agents (Feng et al., 2020).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-13(5-4-8-19-17)10-20-18(24)22-15-6-3-7-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBBCJGAKHANMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)


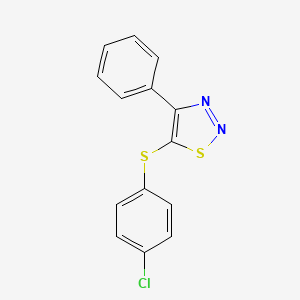
![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)
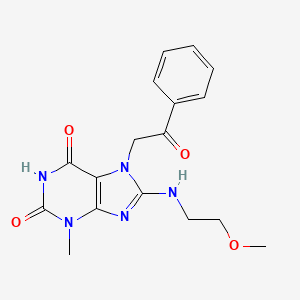
![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)
![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)
![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)
